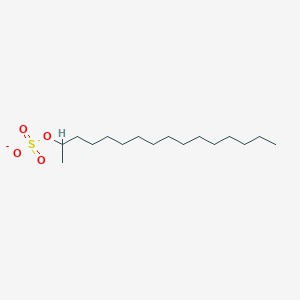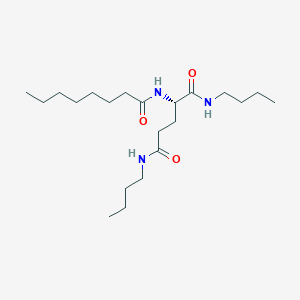
N~1~,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide is a chemical compound with the molecular formula C21H41N3O3 It is a derivative of L-glutamic acid, where the amide groups are substituted with dibutyl and octanoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide typically involves the following steps:
Protection of the carboxyl group: The carboxyl group of L-glutamic acid is protected using a suitable protecting group to prevent unwanted reactions.
Amidation: The protected L-glutamic acid is reacted with dibutylamine and octanoyl chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bonds.
Deprotection: The protecting group is removed to yield the final product, N1,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide.
Industrial Production Methods
Industrial production of N1,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide can undergo various chemical reactions, including:
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Substitution: The dibutyl and octanoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: L-glutamic acid, dibutylamine, and octanoic acid.
Oxidation: Corresponding oxidized derivatives of the compound.
Substitution: New amide or ester derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a probe for studying enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N1,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N~1~,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide can be compared with other similar compounds, such as:
N~1~,N~5~-Dibutyl-N~2~-(2-ethylhexanoyl)-L-glutamamide: Similar structure but with a different acyl group, leading to variations in chemical properties and applications.
N~1~,N~5~-Dibutyl-N~2~-decanoyl-L-glutamamide: Another derivative with a longer acyl chain, affecting its solubility and reactivity.
The uniqueness of N1,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide lies in its specific combination of dibutyl and octanoyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
486455-66-7 |
|---|---|
Molecular Formula |
C21H41N3O3 |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
(2S)-N,N'-dibutyl-2-(octanoylamino)pentanediamide |
InChI |
InChI=1S/C21H41N3O3/c1-4-7-10-11-12-13-20(26)24-18(21(27)23-17-9-6-3)14-15-19(25)22-16-8-5-2/h18H,4-17H2,1-3H3,(H,22,25)(H,23,27)(H,24,26)/t18-/m0/s1 |
InChI Key |
ROVCBBIYGALCJO-SFHVURJKSA-N |
Isomeric SMILES |
CCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC)C(=O)NCCCC |
Canonical SMILES |
CCCCCCCC(=O)NC(CCC(=O)NCCCC)C(=O)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)
![1-(Methylsulfanyl)-1-[(prop-2-en-1-yl)sulfanyl]hex-1-en-3-ol](/img/structure/B12567215.png)
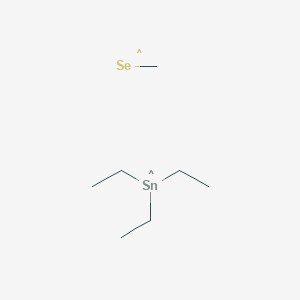
![1H-Imidazole, 2,2'-[2-(diphenylphosphino)ethylidene]bis[1-methyl-](/img/structure/B12567229.png)
![2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol](/img/structure/B12567237.png)
![4-Diazonio-2-[2-(diethylamino)ethyl]phenolate](/img/structure/B12567245.png)
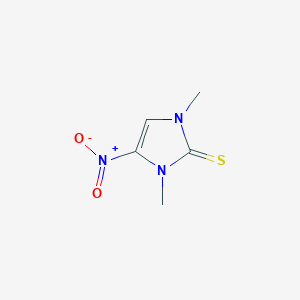

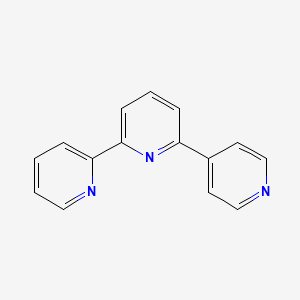

![3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one](/img/structure/B12567280.png)


